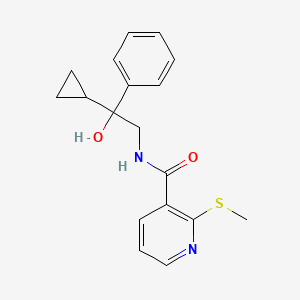
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide, with the molecular formula C18H20N2O2S and a molecular weight of 328.43, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropyl group, a hydroxyl group, and a methylthio group attached to a nicotinamide backbone. This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 328.43 g/mol |
| Purity | ≥ 95% |
Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin receptors. A study on related compounds demonstrated that modifications in the cyclopropyl structure can enhance selectivity for serotonin 5-HT_2C receptors, which are implicated in mood regulation and antipsychotic effects. The compound exhibited an EC50 value indicative of effective receptor activation, suggesting it may function as an agonist in this pathway .
Antidepressant and Antipsychotic Effects
The compound has shown promise in preclinical models for its antidepressant and antipsychotic properties. In a study involving amphetamine-induced hyperactivity in rodents, compounds structurally similar to this compound displayed significant reductions in hyperactivity, suggesting potential therapeutic effects on mood disorders .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Preliminary results indicated that the compound could inhibit cell proliferation in certain cancer types, although further studies are required to elucidate the specific mechanisms involved .
Case Studies
- Study on Serotonin Receptor Agonism : A series of experiments highlighted that derivatives of this compound displayed selective agonism at the 5-HT_2C receptor with minimal activity at the 5-HT_2B receptor. The functional selectivity observed suggests potential applications in treating psychiatric disorders without the side effects associated with broader receptor activation .
- Antitumor Activity : In vitro studies demonstrated that this compound could reduce viability in breast cancer cell lines, indicating a possible role as an antitumor agent. The mechanism appears linked to the inhibition of key signaling pathways involved in cell growth and survival .
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-23-17-15(8-5-11-19-17)16(21)20-12-18(22,14-9-10-14)13-6-3-2-4-7-13/h2-8,11,14,22H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKQXSHSRVVZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














